![molecular formula C9H8BrN3O2 B572708 Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate CAS No. 1304064-99-0](/img/structure/B572708.png)

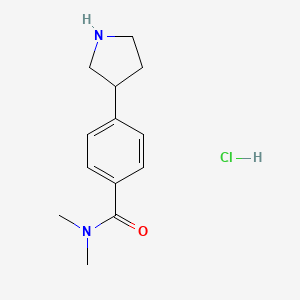

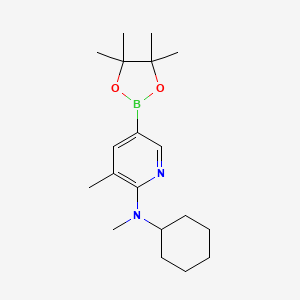

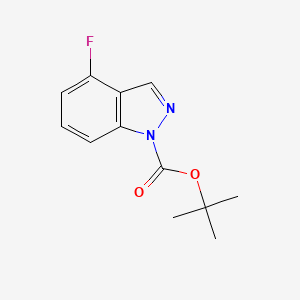

Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate is a chemical compound with the molecular weight of 270.09 .

Molecular Structure Analysis

The InChI code for Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate is1S/C9H8BrN3O2/c1-2-15-9(14)8-12-7(10)6-5-11-3-4-13(6)8/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 270.09 .Applications De Recherche Scientifique

-

Organic & Biomolecular Chemistry

- Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .

- The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .

- A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .

-

Chemodivergent Synthesis

- 3-bromoimidazo[1,2-a]pyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

- The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed .

- The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

-

Development of Imidazo[1,2-a]pyrazines

-

Luminescent Materials

-

Pharmaceuticals

-

Chemical Synthesis

-

Luminescent and Versatile Scaffolds

- Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .

- This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

- They have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

-

Chemical Synthesis

-

Drug Development

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Propriétés

IUPAC Name |

ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-7(10)6-5-11-3-4-13(6)8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUWOOAHQFAMAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C2N1C=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

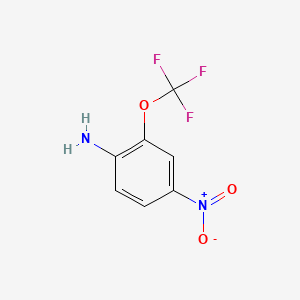

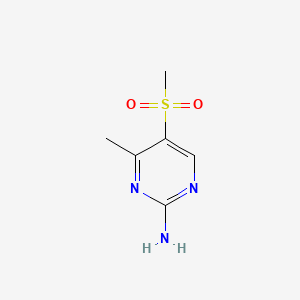

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B572627.png)

![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)